molecular formula C9H5NO2 B11920293 5,6-Quinolinedione CAS No. 7467-33-6

5,6-Quinolinedione

Cat. No.: B11920293
CAS No.: 7467-33-6
M. Wt: 159.14 g/mol
InChI Key: YLSMOFSAPNMDOC-UHFFFAOYSA-N
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Description

5,6-Quinolinedione is an organic compound with the molecular formula C9H5NO2. It is a derivative of quinoline, characterized by the presence of two ketone groups at the 5th and 6th positions of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Quinolinedione typically involves the oxidation of 8-hydroxyquinoline. One common method employs sodium chlorate in hydrochloric acid as the oxidizing agent. The reaction proceeds under controlled conditions to yield the desired quinolinedione, although the yield can be relatively low due to competing side reactions .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar oxidative pathways as laboratory synthesis. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5,6-Quinolinedione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium chlorate in hydrochloric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine under acidic conditions.

Major Products:

Scientific Research Applications

5,6-Quinolinedione has a broad range of applications in scientific research:

Mechanism of Action

The biological activity of 5,6-Quinolinedione is largely attributed to its ability to form reactive oxygen species (ROS) through redox cycling. This compound can undergo one-electron reduction to form a semiquinone radical, which can further react with molecular oxygen to produce superoxide anions. These ROS can cause oxidative damage to cellular components, leading to cytotoxic effects. The primary molecular targets include enzymes involved in the electron transport chain and DNA .

Comparison with Similar Compounds

Uniqueness: 5,6-Quinolinedione is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to other quinolinediones, it has distinct redox properties and a unique mechanism of action that makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

7467-33-6

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

quinoline-5,6-dione

InChI

InChI=1S/C9H5NO2/c11-8-4-3-7-6(9(8)12)2-1-5-10-7/h1-5H

InChI Key

YLSMOFSAPNMDOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=O)C2=O)N=C1

Origin of Product

United States

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